Mycoepoxydiene
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Overview
Description
Mycoepoxydiene is a natural product found in Phomopsis with data available.
Scientific Research Applications
Cytotoxic Activity
Mycoepoxydiene (MED) and its derivatives, such as deacetylmycoepoxydiene, exhibit potent cytotoxic activity, potentially due to the alpha,beta-unsaturated lactone moiety in their structure. This property makes them significant in cancer research, particularly in studies focused on their ability to inhibit cancer cell growth (Prachya et al., 2007).
Antitumor Mechanism
MED shows promise as an antitumor agent due to its ability to simultaneously activate p53 pathways and inhibit NF-κB pathways in MCF-7 cells. This dual effect on both apoptosis and cell proliferation is rare among small molecules, highlighting MED's potential as a lead compound in antitumor research (Wang et al., 2012).
Anti-Inflammatory Effects
MED has shown efficacy in suppressing inflammatory responses. For example, it inhibits the activation of BV2 microglia stimulated by lipopolysaccharide (LPS) through suppressing pathways like NF-κB and ERK 1/2. This suggests its therapeutic potential in neurodegenerative diseases (Su et al., 2014).
Effects on Cell Cycle and Apoptosis
MED induces cell cycle arrest at the G2/M phase and apoptosis in HeLa cells. This includes promoting formation of actin stress fiber, inhibiting tubulin polymerization, and activating MAPK pathways, which are key processes in cancer therapy research (Wang et al., 2010).
Potential in Osteoporosis Treatment
MED suppresses osteoclast differentiation and reduces bone loss in mice, pointing to its potential as a novel treatment for osteoporosis. It inhibits key transcription factors and pathways involved in osteoclast differentiation, which is crucial for bone remodeling (Zhu et al., 2012).
Inhibition of Mast Cell Activation
MED's ability to suppress mast cell activation and protect mice from mast cell-mediated allergic response makes it a potential candidate for developing anti-anaphylaxis drugs. It inhibits several signaling pathways crucial for mast cell activation (Xia et al., 2013).
Suppression of Inflammatory Responses
MED exhibits an inhibitory effect on LPS-induced inflammatory responses by affecting pathways like NF-κB and MAPK. This underscores its potential as a lead compound for developing nonsteroidal anti-inflammatory drugs (Chen et al., 2012).
properties
Product Name |
Mycoepoxydiene |
---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[(2S,3S)-2-[(1R,6S,7R,8S)-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C16H18O5/c1-9-11-5-3-4-6-12(20-11)15(9)16-13(19-10(2)17)7-8-14(18)21-16/h3-9,11-13,15-16H,1-2H3/t9-,11-,12+,13+,15-,16-/m1/s1 |
InChI Key |
MQZRLGPPQPUHBI-SUVXLDSESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C=CC=C[C@@H]([C@@H]1[C@H]3[C@H](C=CC(=O)O3)OC(=O)C)O2 |
Canonical SMILES |
CC1C2C=CC=CC(C1C3C(C=CC(=O)O3)OC(=O)C)O2 |
synonyms |
mycoepoxydiene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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